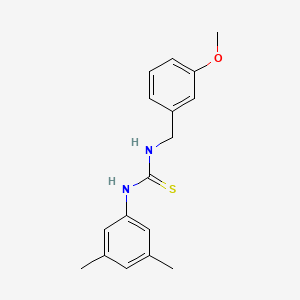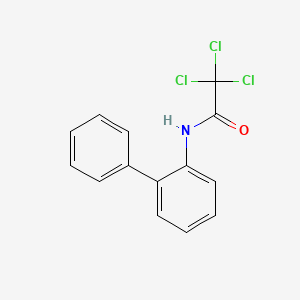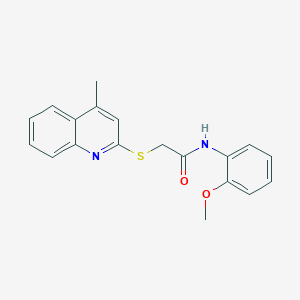![molecular formula C20H20N2O3 B5745158 N-[4-(BENZYLOXY)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5745158.png)
N-[4-(BENZYLOXY)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(BENZYLOXY)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, an ethyl group, and a methyl group attached to an oxazole ring
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such ascyclooxygenases (COXs) , which play a key role in the biosynthesis of prostaglandins from arachidonic acid .
Biochemical Pathways
Given the potential target of this compound, it may be involved in thearachidonic acid pathway . By inhibiting COX enzymes, it could potentially reduce the production of prostaglandins, thereby modulating inflammatory responses .
Result of Action
Similar compounds have shownanti-inflammatory efficacy in in vivo studies .
Analyse Biochimique
Biochemical Properties
N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, it binds to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses.
Cellular Effects
N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism . This compound can also induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Furthermore, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, it can induce toxicity, including gastrointestinal irritation and liver damage. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.
Metabolic Pathways
N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its subcellular distribution and activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Oxazole Ring Formation: The benzyloxyphenyl intermediate is then subjected to cyclization with an appropriate
Propriétés
IUPAC Name |
3-ethyl-5-methyl-N-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-18-19(14(2)25-22-18)20(23)21-16-9-11-17(12-10-16)24-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPPFVUMISSFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
METHANONE](/img/structure/B5745076.png)
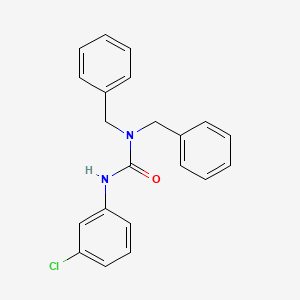
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)

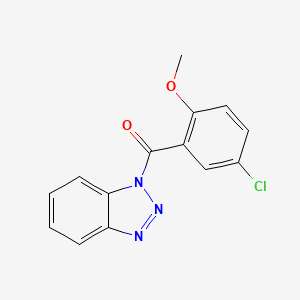
![2-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)

![3-{[(4-chlorophenyl)methyl]amino}cyclohex-2-en-1-one](/img/structure/B5745151.png)
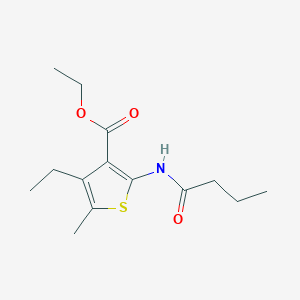
![N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE](/img/structure/B5745160.png)
